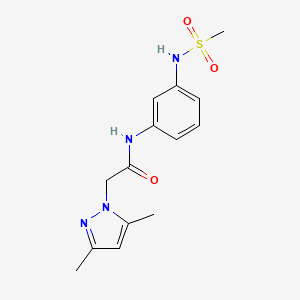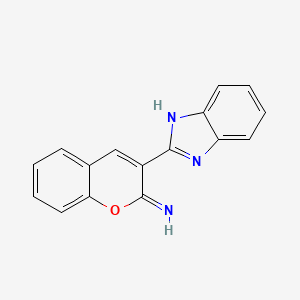
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide, also known as DMPA, is a synthetic pyrazole-based compound that has been used in scientific research for its various biochemical, physiological, and pharmacological effects. DMPA has been studied in various laboratory experiments and clinical trials, and has been found to have a wide range of applications in the scientific research field.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, this compound is thought to act as an agonist of certain receptors, which may lead to the biochemical and physiological effects observed in laboratory experiments and clinical trials.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects in laboratory experiments and clinical trials. In particular, this compound has been found to inhibit the metabolism of certain drugs, as well as to modulate the activity of certain enzymes and receptors. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to modulate the activity of certain signaling pathways.
実験室実験の利点と制限
The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and can be done in a laboratory setting. Second, this compound has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of drugs and other compounds in laboratory experiments. Finally, this compound is relatively safe and has few side effects.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of laboratory experiments. In addition, the effects of this compound on certain enzymes and receptors may not be the same in all organisms, which can make it difficult to extrapolate the results of laboratory experiments to humans.
将来の方向性
The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to better understand the mechanism of action of this compound and to determine the effects of this compound on different enzymes and receptors in different organisms. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as in the treatment of cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
合成法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-methanesulfonamido-phenylacetic acid with 3,5-dimethyl-1H-pyrazol-1-yl-bromide. The reaction of these two compounds produces a salt, which is then converted to a base and then reacted with a suitable acid to form a salt of this compound. This method of synthesis is relatively simple and can be done in a laboratory setting.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been used in various scientific research applications, such as in the study of drug metabolism and pharmacokinetics, as well as in the study of the biochemical and physiological effects of drugs. This compound has also been used in cell culture studies, as well as in animal studies. In addition, this compound has been used in the study of the structure and function of enzymes and proteins, as well as in the study of signal transduction pathways.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-7-11(2)18(16-10)9-14(19)15-12-5-4-6-13(8-12)17-22(3,20)21/h4-8,17H,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLOVVTLZWWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B6577707.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

